(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
CAS No.: 865180-22-9
Cat. No.: VC4336099
Molecular Formula: C18H17N3O4S2
Molecular Weight: 403.47
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 865180-22-9 |
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Molecular Formula | C18H17N3O4S2 |
Molecular Weight | 403.47 |
IUPAC Name | 2-methoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Standard InChI | InChI=1S/C18H17N3O4S2/c1-3-10-21-14-9-8-12(27(19,23)24)11-16(14)26-18(21)20-17(22)13-6-4-5-7-15(13)25-2/h3-9,11H,1,10H2,2H3,(H2,19,23,24) |
Standard InChI Key | PNDDSAZOORSDHM-ZZEZOPTASA-N |
SMILES | COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Introduction
The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a synthetic organic molecule featuring a benzo[d]thiazole core, a sulfamoyl group, and a methoxybenzamide moiety. Its structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent due to the presence of bioactive functional groups such as sulfamoyl and benzo[d]thiazole.
Synthesis Overview
The synthesis of compounds like (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide typically involves:
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Formation of the benzo[d]thiazole core: This is achieved through cyclization reactions using thiourea derivatives and substituted benzaldehydes under acidic conditions.
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Introduction of the sulfamoyl group: Sulfamoylation is performed using sulfonyl chlorides or sulfamic acid derivatives.
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Coupling with methoxybenzamide: The final step involves coupling reactions to attach the benzamide moiety, often facilitated by coupling agents like EDC or DCC.
Antimicrobial Activity
Benzo[d]thiazole derivatives have shown significant antimicrobial activity in prior studies, targeting both Gram-positive and Gram-negative bacteria. The sulfamoyl group may enhance this activity by inhibiting bacterial enzymes.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. The benzo[d]thiazole core has been reported to interfere with DNA replication in tumor cells.
Enzyme Inhibition
The presence of the sulfamoyl group indicates possible inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which could be explored for therapeutic purposes.
Analytical Data
To confirm the structure and purity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra provide detailed insights into the molecular framework.
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Key signals include aromatic protons from the benzo[d]thiazole ring and methoxy group.
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Mass Spectrometry (MS):
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Confirms molecular weight (403.47 g/mol).
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Identifies fragmentation patterns characteristic of sulfamoyl and benzamide groups.
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Infrared Spectroscopy (IR):
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Detects functional groups such as:
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Sulfamoyl (-SONH): ~1300–1150 cm.
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Amide (-CONH): ~1650 cm.
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Elemental Analysis:
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Verifies the calculated percentages of C, H, N, O, and S in the compound.
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Research Findings
While specific biological evaluations for this compound are not readily available, similar derivatives have demonstrated promising results:
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Antimicrobial assays showed activity against multiple bacterial strains with minimum inhibitory concentrations (MICs) in the micromolar range.
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Docking studies on related compounds indicated strong binding affinities to enzyme targets like dihydrofolate reductase (DHFR) and carbonic anhydrase.
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Cytotoxicity studies on cancer cell lines revealed IC50 values below 50 µM for structurally related molecules.
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